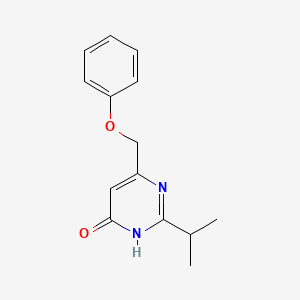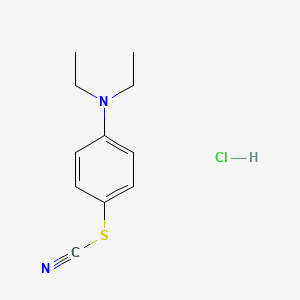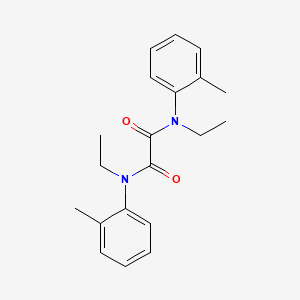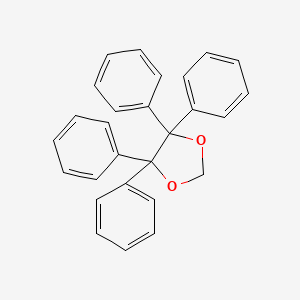
1,5-Bis(2-chloroethyl)biuret
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,5-Bis(2-chloroethyl)biuret is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of biuret, where two chloroethyl groups are attached to the nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,5-Bis(2-chloroethyl)biuret can be synthesized through the reaction of biuret with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve biuret in a suitable solvent, such as water or ethanol.
- Add 2-chloroethylamine hydrochloride to the solution.
- Heat the mixture to a specific temperature, usually around 60-80°C, and maintain it for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
1,5-Bis(2-chloroethyl)biuret undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids, leading to the formation of biuret and 2-chloroethanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis. Common acids include hydrochloric acid and sulfuric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used.
Major Products Formed
Substitution Reactions: Products include substituted biuret derivatives.
Hydrolysis: Major products are biuret and 2-chloroethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
科学研究应用
1,5-Bis(2-chloroethyl)biuret has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,5-Bis(2-chloroethyl)biuret involves its interaction with biological molecules, such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may interfere with the replication and repair of DNA.
相似化合物的比较
Similar Compounds
1,3-Bis(2-chloroethyl)urea: Another chloroethyl derivative of urea, known for its use in chemotherapy.
1,5-Bis(2-chloroethyl)carbamoylguanidine: A related compound with similar chemical properties.
Uniqueness
1,5-Bis(2-chloroethyl)biuret is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its dual chloroethyl groups provide multiple sites for covalent bonding, enhancing its potential efficacy in various applications.
属性
CAS 编号 |
16813-30-2 |
|---|---|
分子式 |
C6H11Cl2N3O2 |
分子量 |
228.07 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)urea |
InChI |
InChI=1S/C6H11Cl2N3O2/c7-1-3-9-5(12)11-6(13)10-4-2-8/h1-4H2,(H3,9,10,11,12,13) |
InChI 键 |
YEAPZDVWWPEUCZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC(=O)NC(=O)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)



![Benzo[d][1,3]dioxol-5-ylmethyl o-tolylcarbamate](/img/structure/B11953051.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)





![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)

